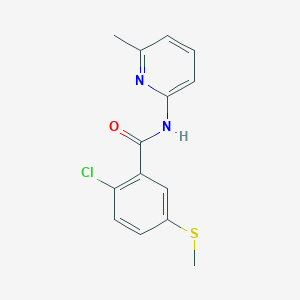
(2E,5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-(METHYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a dichloromethoxyphenyl group, which can enhance its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-(METHYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 3,5-dichloro-2-methoxybenzaldehyde with 3-methyl-2-(methylimino)-1,3-thiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-(METHYLIMINO)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E,5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-(METHYLIMINO)-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its thiazolidinone core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, (2E,5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-(METHYLIMINO)-1,3-THIAZOLIDIN-4-ONE is investigated for its potential therapeutic effects. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of (2E,5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-(METHYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone core can form covalent bonds with active sites, inhibiting enzyme activity. Additionally, the dichloromethoxyphenyl group can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichloro-2-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
3-Methyl-2-(methylimino)-1,3-thiazolidin-4-one: Another precursor used in the synthesis.
Thiazolidinone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
(2E,5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-(METHYLIMINO)-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloromethoxyphenyl group enhances its reactivity and potential biological activity compared to other thiazolidinone derivatives.
Propriétés
Formule moléculaire |
C13H12Cl2N2O2S |
|---|---|
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
(5Z)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-3-methyl-2-methylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-16-13-17(2)12(18)10(20-13)5-7-4-8(14)6-9(15)11(7)19-3/h4-6H,1-3H3/b10-5-,16-13? |
Clé InChI |
YDUSZWJBDLGIRD-YRYWFDQNSA-N |
SMILES isomérique |
CN=C1N(C(=O)/C(=C/C2=C(C(=CC(=C2)Cl)Cl)OC)/S1)C |
SMILES canonique |
CN=C1N(C(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)OC)S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide](/img/structure/B15007908.png)

![5-ethyl-5-methyl-1'-(morpholin-4-ylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B15007919.png)
![6-Amino-4-(2-fluorophenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15007934.png)
![Methyl 7-bromo-4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B15007941.png)
![2-{(E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethenyl}benzoic acid](/img/structure/B15007942.png)
![Ethyl 4-{[1-(4-bromophenyl)-3-(4-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B15007947.png)
![3,6-Diamino-2-(3,4-dimethoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B15007953.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]urea](/img/structure/B15007962.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B15007965.png)
![3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B15007967.png)

![1-[5-Cyano-4-(4-hydroxy-3-methoxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium](/img/structure/B15007984.png)
